1-(2-Hydroxyethyl)piperidine-4-carbonitrile

説明

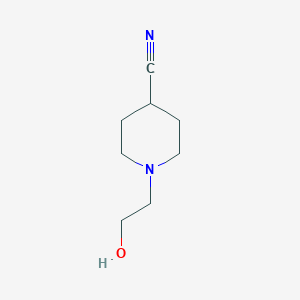

1-(2-Hydroxyethyl)piperidine-4-carbonitrile is an organic compound with the molecular formula C8H14N2O It is characterized by a piperidine ring substituted with a hydroxyethyl group and a nitrile group

準備方法

Synthetic Routes and Reaction Conditions: 1-(2-Hydroxyethyl)piperidine-4-carbonitrile can be synthesized through several methods. One common approach involves the reaction of 4-piperidone with ethylene oxide in the presence of a base, followed by the introduction of a nitrile group using cyanogen bromide or similar reagents. The reaction conditions typically include:

Temperature: Moderate temperatures (50-70°C) are often used.

Solvent: Solvents like ethanol or methanol are commonly employed.

Catalysts: Basic catalysts such as sodium hydroxide or potassium carbonate.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production with high purity.

化学反応の分析

Types of Reactions: 1-(2-Hydroxyethyl)piperidine-4-carbonitrile undergoes various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

Reduction: The nitrile group can be reduced to an amine.

Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogenation using catalysts such as palladium on carbon or lithium aluminum hydride.

Substitution: Alkyl halides or sulfonates in the presence of a base.

Major Products:

Oxidation: 1-(2-Oxoethyl)piperidine-4-carbonitrile.

Reduction: 1-(2-Aminoethyl)piperidine-4-carbonitrile.

Substitution: Various substituted piperidine derivatives depending on the nucleophile used.

科学的研究の応用

Scientific Research Applications

1. Medicinal Chemistry

This compound has been investigated for its potential therapeutic applications. Its structure allows it to interact with biological targets, making it a candidate for drug development. Some key areas of research include:

- Neuropharmacology : Studies have shown that derivatives of piperidine can influence neurotransmitter systems, suggesting potential use in treating neurological disorders.

- Antiviral Activity : Research indicates that compounds similar to 1-(2-Hydroxyethyl)piperidine-4-carbonitrile may exhibit antiviral properties, making them candidates for further exploration in antiviral drug development.

2. Synthesis of Novel Compounds

The compound serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its ability to undergo further chemical transformations makes it valuable in synthetic organic chemistry. For instance:

- Building Block for Complex Molecules : The hydroxyl and cyano groups can be modified to create more complex structures that may have enhanced biological activities.

Industrial Applications

1. Fine Chemical Intermediates

This compound is used as a fine chemical intermediate in the production of specialty chemicals. Its unique properties make it suitable for various formulations in the chemical industry.

2. Polymer Chemistry

The compound can be utilized in the synthesis of polymers with specific functionalities. Its incorporation into polymer matrices can enhance properties such as solubility and thermal stability.

Case Studies

Case Study 1: Neuropharmacological Research

In a study focusing on piperidine derivatives, researchers synthesized several analogs of this compound to evaluate their effects on neurotransmitter receptors. The results indicated that certain modifications led to increased binding affinity for serotonin receptors, highlighting its potential as a lead compound for developing antidepressants.

Case Study 2: Antiviral Screening

A series of experiments were conducted to assess the antiviral properties of this compound against influenza viruses. The compound demonstrated significant inhibitory effects, suggesting its potential role in antiviral therapies.

作用機序

The mechanism of action of 1-(2-Hydroxyethyl)piperidine-4-carbonitrile depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The hydroxyethyl and nitrile groups can interact with biological targets through hydrogen bonding, hydrophobic interactions, and other non-covalent forces.

類似化合物との比較

1-(2-Hydroxyethyl)piperidine-4-carboxamide: Similar structure but with a carboxamide group instead of a nitrile.

1-(2-Hydroxyethyl)piperidine-4-methanol: Contains a hydroxymethyl group instead of a nitrile.

1-(2-Hydroxyethyl)piperidine-4-carboxylic acid: Features a carboxylic acid group in place of the nitrile.

Uniqueness: 1-(2-Hydroxyethyl)piperidine-4-carbonitrile is unique due to the presence of both a hydroxyethyl group and a nitrile group, which confer distinct reactivity and potential for diverse chemical transformations. This combination of functional groups makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications.

生物活性

1-(2-Hydroxyethyl)piperidine-4-carbonitrile (HEPC) is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of the biological activity associated with HEPC, including its synthesis, mechanisms of action, and relevant case studies.

- Chemical Name : this compound

- CAS Number : 21168-73-0

- Molecular Formula : C₉H₁₄N₂O

Synthesis

HEPC can be synthesized through various methods involving the reaction of piperidine derivatives with hydroxyethyl and carbonitrile groups. The synthesis typically requires controlled conditions to optimize yield and purity.

Biological Activity Overview

HEPC exhibits several biological activities, including:

- Anticancer Properties : Research has shown that derivatives of piperidine compounds, including HEPC, can exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have highlighted its potential in inhibiting cell proliferation in lung carcinoma (A549) and breast adenocarcinoma (MCF7) cell lines .

- Radioprotective Effects : HEPC derivatives have been evaluated for their radioprotective properties. In vitro studies demonstrated that certain piperazine derivatives, closely related to HEPC, could mitigate DNA damage in lymphoblastic leukemia cells exposed to gamma radiation. This was quantified using the dicentric chromosome assay (DCA), indicating a promising avenue for protecting normal tissues during radiotherapy .

- Mechanisms of Action : The mechanisms underlying the anticancer and radioprotective effects of HEPC are believed to involve the modulation of apoptotic pathways and inhibition of specific kinases associated with tumor growth and radiation damage. For example, compounds derived from HEPC have shown to inhibit NFκB pathways, which are critical in cancer cell survival and proliferation .

Case Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of HEPC on various human cancer cell lines. The results indicated that HEPC exhibited an IC50 value in the range of 58.44 to 224.32 µM across different cell lines, demonstrating its potential as a therapeutic agent against cancer .

| Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung) | 58.44 |

| MCF7 (Breast) | 99.87 |

| HT29 (Colon) | 129.41 |

Case Study 2: Radioprotective Effects

In another investigation focused on radioprotection, HEPC-related compounds were tested for their ability to protect against gamma radiation-induced damage in peripheral blood mononuclear cells (PBMCs). The study found that these compounds significantly reduced DNA double-strand breaks compared to controls, suggesting their utility in clinical settings where radiation exposure is a concern .

特性

IUPAC Name |

1-(2-hydroxyethyl)piperidine-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O/c9-7-8-1-3-10(4-2-8)5-6-11/h8,11H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDPPKOWXZGFJLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C#N)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00550515 | |

| Record name | 1-(2-Hydroxyethyl)piperidine-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00550515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21168-73-0 | |

| Record name | 1-(2-Hydroxyethyl)-4-piperidinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21168-73-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Hydroxyethyl)piperidine-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00550515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。